3-(Piperazin-2-yl)benzamide
Übersicht
Beschreibung
3-(Piperazin-2-yl)benzamide is a compound with the molecular weight of 205.26 . It is also known as 3-(1-piperazinyl)benzamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of 3-(Piperazin-2-yl)benzamide consists of a benzamide group attached to a piperazine ring . The InChI code for this compound is 1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Piperazin-2-yl)benzamide are not available, related compounds have been synthesized and evaluated for their anti-tubercular activity .Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Affinity and PET Imaging
A variant of 3-(Piperazin-2-yl)benzamide, specifically N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, has been studied for its potent and selective affinity for dopamine D(3) receptors. Derivatives like N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide showed high D(3) ligand affinity and selectivity, making them valuable candidates for positron emission tomography (PET) due to their affinity values, lipophilicity properties, and potential for (11)C labeling (Leopoldo et al., 2002).
Tocolytic Activity
The compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), a derivative of 3-(Piperazin-2-yl)benzamide, has shown significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle, suggesting its potential as a tocolytic agent (Lucky & Omonkhelin, 2009).
Antineoplastic Activity
Flumatinib, a derivative containing the piperazin-1-ylbenzamide structure, has been used in Phase I clinical trials for chronic myelogenous leukemia (CML). It is primarily metabolized by amide bond cleavage, yielding hydrolytic products. The study detailed the metabolic pathways of flumatinib in humans after oral administration, providing crucial insights into its antineoplastic activity (Gong et al., 2010).
Antipsychotic Potential
Several studies have investigated the antipsychotic potential of benzamide derivatives. Substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives have been prepared and evaluated as potential atypical antipsychotic agents. These compounds, through their potent in vitro and in vivo activities, demonstrated potential for atypical antipsychotic activity with a superior pharmacological profile (Norman et al., 1996).
Analgesic and Anti-inflammatory Properties
Phthaloylimidoalkyl derivatives containing the piperazin-1-ylbenzamide structure were evaluated for their analgesic and anti-inflammatory properties. The study revealed that the length of the alkyl chain that separates the terminal nitrogen atom from the phthalic acid moiety affects the activity of the compounds in a dose-dependent manner, showing significant inhibition in inflammation and pain assays (Okunrobo & Usifoh, 2006).
Safety And Hazards
The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Zukünftige Richtungen
Future research could focus on the development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, as these have shown promise in anti-tubercular activity . Additionally, further studies could investigate the potential of 3-(Piperazin-2-yl)benzamide and similar compounds in other therapeutic areas.
Eigenschaften
IUPAC Name |
3-piperazin-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-3-1-2-8(6-9)10-7-13-4-5-14-10/h1-3,6,10,13-14H,4-5,7H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOUMKZMZNOCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308018 | |
Record name | Benzamide, 3-(2-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-2-yl)benzamide | |
CAS RN |
1316223-16-1 | |
Record name | Benzamide, 3-(2-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1316223-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-(2-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.